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molecular formula C8H8N4 B1295900 Quinoxaline-2,3-diamine CAS No. 6640-47-7

Quinoxaline-2,3-diamine

Cat. No. B1295900
M. Wt: 160.18 g/mol
InChI Key: LUDZVVVPVCUUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022777

Procedure details

A solution of 20.8 parts of acetic anhydride in 100 parts of tetrahydrofuran was added to a slurry of 24.0 parts of 2,3-diaminoquinoxaline in 900 parts of tetrahydrofuran. The heterogeneous reaction mixture was stirred at 25° for 20 hrs and then concentrated in vacuo to give 25 parts of 2-acetamido-3-aminoquinoxaline, mp 319° (dec.).
[Compound]
Name
20.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
24.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[C:18]([NH2:19])=[N:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1>O1CCCC1>[C:5]([NH:19][C:18]1[C:9]([NH2:8])=[N:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:17]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
20.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
24.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=CC=C2N=C1N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous reaction mixture was stirred at 25° for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)NC1=NC2=CC=CC=C2N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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